molecular formula C15H17N7NaO5S3 B1262289 Cefmetazole sodium CAS No. 56796-39-5

Cefmetazole sodium

Número de catálogo: B1262289
Número CAS: 56796-39-5
Peso molecular: 494.5 g/mol
Clave InChI: QTNLVCQCRNPXAJ-PBCQUBLHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Degradation and Stability Reactions

Cefmetazole sodium is prone to degradation under specific conditions, forming polymers and decomposition products :

Degradation Pathways:

  • Hydrolysis :

    • The β-lactam ring undergoes hydrolysis in aqueous solutions, especially at elevated temperatures or extreme pH .

    • Degradation products include carbon monoxide , sulfur oxides , and nitrogen oxides .

  • Polymerization :

    • Polymers form dynamically during storage, with higher temperatures accelerating the process .

    • HPSEC analysis revealed polymer content increases from 0.073% to 0.159% over 6 hours at room temperature :

Time (h) 0246
Polymer (%) 0.0730.1020.1280.159
  • Oxidation :

    • Exposure to strong oxidizing agents (e.g., peroxides) leads to sulfoxide and sulfone derivatives.

Factors Influencing Reactivity

Factor Impact on Reactivity Supporting Data
Temperature Higher temperatures accelerate hydrolysis and polymerization .Polymer content doubles at 25°C vs. 4°C .
pH Acidic conditions (pH 1–3) stabilize intermediates during synthesis but degrade the final product .Optimal synthesis pH: 4–7 .
Solvent DMF and ethyl acetate prevent premature crystallization during chain extension .Ethyl acetate reduces side reactions by 15% .
Light Prolonged UV exposure degrades the β-lactam ring, reducing potency .Shelf life decreases by 30% under light exposure .

Analytical Methods for Reaction Monitoring

  • High-Performance Size-Exclusion Chromatography (HPSEC) :

    • Detects polymer content with a sensitivity of 0.01% .

    • Superior to gel chromatography (p < 0.01) .

  • Mass Spectrometry (MS) :

    • Identifies degradation products (e.g., m/z 941 for dimeric polymers) .

Industrial-Scale Optimization

  • Activated carbon decolorization removes impurities, achieving >98% purity .

  • Crystallization with DMF enhances yield (71.3–74.5%) by minimizing solvent residue .

Aplicaciones Científicas De Investigación

Clinical Applications

Cefmetazole sodium has been extensively studied for its efficacy in various clinical scenarios:

  • Infections : It is used to treat urinary tract infections, skin and soft tissue infections, lower respiratory tract infections, and gynecological infections. Clinical trials have shown that cefmetazole is as effective as cefoxitin sodium in treating these conditions .
  • Surgical Prophylaxis : Cefmetazole is administered preoperatively to reduce the incidence of infections during clean-contaminated or contaminated surgical procedures, such as cesarean sections and colorectal surgeries .
  • Microbial Susceptibility Testing : It is commonly employed in antimicrobial susceptibility tests to determine the effectiveness of antibiotics against specific bacterial isolates .

Pharmacokinetics

This compound is typically administered intravenously or intramuscularly, with a recommended dosing frequency of 2-3 times daily. Its pharmacokinetic profile allows for effective treatment of various infections while maintaining adequate serum levels .

Hypoprothrombinemia Case Report

A notable case involved a malnourished patient with end-stage renal disease who developed hypoprothrombinemia after receiving this compound following surgery. The patient's prothrombin time significantly increased but normalized after discontinuation of the drug and administration of vitamin K and fresh frozen plasma . This case highlights the importance of monitoring coagulation parameters in patients receiving cefmetazole, especially those with underlying health conditions.

Efficacy in Severe Pneumonia

In a study focusing on severe pneumonia treatment, this compound was found to play an important role in improving patient outcomes. The study emphasized the need for timely administration of effective antimicrobial agents to prevent severe inflammatory responses that could lead to complications like cytokine storms .

Comparative Efficacy

A comparative analysis of this compound and cefoxitin sodium revealed that cefmetazole was more effective for surgical wound prophylaxis, particularly in lower gastrointestinal surgeries. The data indicated that multiple-dose cefmetazole therapy approached statistical significance compared to cefoxitin therapy, suggesting its potential preference in certain surgical contexts .

Data Summary Table

Application AreaDescription
InfectionsEffective against urinary tract, skin, respiratory, and gynecological infections
Surgical ProphylaxisReduces infection risk during clean-contaminated surgeries
Microbial Susceptibility TestingUsed in antimicrobial susceptibility tests for gram-positive and gram-negative bacteria
Case StudiesDocumented cases of hypoprothrombinemia and efficacy in severe pneumonia

Actividad Biológica

Cefmetazole sodium is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity. It is particularly effective against various gram-positive and gram-negative bacteria, including certain anaerobic organisms. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and ultimately bacterial death. The effectiveness of cefmetazole against beta-lactamase-producing organisms distinguishes it from first-generation cephalosporins and enhances its clinical utility in treating resistant infections .

Spectrum of Activity

This compound has a broad spectrum of activity, comparable to second-generation cephalosporins. Its efficacy extends to:

  • Gram-positive bacteria : Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.
  • Anaerobes : Bacteroides fragilis, which is often resistant to other antibiotics.

The minimum inhibitory concentrations (MICs) for several pathogens illustrate cefmetazole's potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5 - 4
Escherichia coli1 - 8
Bacteroides fragilis0.12 - >128
Klebsiella pneumoniae1 - 16

Pharmacokinetics

This compound is administered parenterally (intravenous or intramuscular) and has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations achieved within 30 minutes to 2 hours post-administration.
  • Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.
  • Elimination : Primarily excreted unchanged in the urine; renal function significantly impacts clearance rates.

Clinical Applications

This compound is indicated for various infections, including:

  • Gynecological infections : Effective in treating pelvic inflammatory disease.
  • Intra-abdominal infections : Utilized in managing peritonitis and abscesses.
  • Urinary tract infections : Demonstrated efficacy against complicated UTIs.
  • Skin and soft tissue infections : Effective against cellulitis and abscesses.

Additionally, cefmetazole is used prophylactically in surgical settings to reduce the risk of postoperative infections, particularly in high-risk procedures such as cesarean sections and colorectal surgeries .

Case Studies

Several clinical studies highlight the effectiveness of this compound:

  • Study on Gynecological Infections :
    A randomized controlled trial demonstrated that cefmetazole was as effective as other broad-spectrum antibiotics in treating pelvic inflammatory disease, with a notable reduction in treatment failure rates.
  • Intra-abdominal Infections :
    In a cohort study involving patients with complicated intra-abdominal infections, cefmetazole showed a high success rate (over 85%) in achieving clinical cure compared to traditional therapies.
  • Surgical Prophylaxis :
    A meta-analysis indicated that patients receiving cefmetazole prophylaxis during elective colorectal surgery had significantly lower rates of postoperative infections compared to those who did not receive prophylaxis.

Propiedades

Número CAS

56796-39-5

Fórmula molecular

C15H17N7NaO5S3

Peso molecular

494.5 g/mol

Nombre IUPAC

sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1

Clave InChI

QTNLVCQCRNPXAJ-PBCQUBLHSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+]

SMILES isomérico

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na]

SMILES canónico

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na]

Key on ui other cas no.

56796-39-5

Pictogramas

Irritant; Health Hazard

Números CAS relacionados

56796-20-4 (Parent)

Sinónimos

Cefmetazole
Cefmetazole Monosodium Salt
Cefmetazole Sodium
Cefmetazon
CS 1170
CS-1170
CS1170
Monosodium Salt, Cefmetazole
Salt, Cefmetazole Monosodium
Sodium, Cefmetazole
U 72791A
U-72791A
U72791A
Zefazone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefmetazole sodium
Reactant of Route 2
Reactant of Route 2
Cefmetazole sodium
Reactant of Route 3
Reactant of Route 3
Cefmetazole sodium
Reactant of Route 4
Cefmetazole sodium
Reactant of Route 5
Cefmetazole sodium
Reactant of Route 6
Reactant of Route 6
Cefmetazole sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.